

13-Dihydrocarminomycin CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 13-Dihydrocarminomycin

Cat. No.: B1207085

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In-Depth Technical Guide to 13-Dihydrocarminomycin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **13-Dihydrocarminomycin**, a major metabolite of the anthracycline antibiotic Carminomycin. This document details its chemical properties, including its CAS number and molecular weight, and delves into its biological activity and mechanism of action. Experimental protocols for the analysis and evaluation of this compound are provided, alongside a summary of its cytotoxic effects. The guide also visualizes the proposed signaling pathways and experimental workflows to facilitate a deeper understanding of its potential role in cancer research and drug development.

Chemical and Physical Properties

13-Dihydrocarminomycin is a key metabolite of Carminomycin, an antitumor antibiotic. Its fundamental chemical and physical properties are summarized in the table below.



Property	Value	Reference
CAS Number	62182-86-9	_
Molecular Weight	515.51 g/mol	_
Molecular Formula	C26H29NO10	-

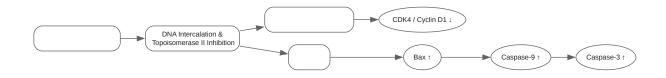
Biological Activity and Mechanism of Action

13-Dihydrocarminomycin, as a metabolite of Carminomycin, is understood to contribute to the overall cytotoxic profile of its parent compound. The primary mechanism of action for Carminomycin and related anthracyclines involves the following key processes:

- DNA Intercalation: Carminomycin intercalates into DNA, disrupting DNA replication and repair processes.
- Topoisomerase II Inhibition: It inhibits the enzyme topoisomerase II, leading to DNA strand breaks.
- Induction of Apoptosis and Cell Cycle Arrest: Carminomycin has been shown to induce programmed cell death (apoptosis) and cause cell cycle arrest, primarily in the G0/G1 phase.
 This is achieved through the modulation of key regulatory proteins.

While direct studies on the specific signaling pathways of **13-Dihydrocarminomycin** are limited, it is hypothesized to share a similar mechanism to Carminomycin. The proposed pathway involves the downregulation of cyclin-dependent kinase 4 (CDK4) and cyclin D1, and the upregulation of pro-apoptotic proteins such as Bax, caspase-9, and caspase-3.

Proposed Signaling Pathway for Carminomycin-Induced Cytotoxicity





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Caption: Proposed mechanism of Carminomycin and its metabolite.

Cytotoxicity Data

13-Dihydrocarminomycin has demonstrated cytotoxic activity against cancer cell lines. The following table summarizes the available data.

Cell Line	IC50 Value	Reference
L1210 (Leukemia)	0.06 μg/mL	

Experimental Protocols Determination of 13-Dihydrocarminomycin in Biological Samples

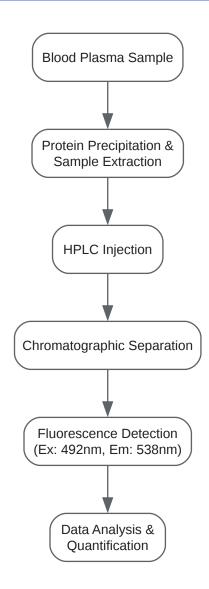
A highly efficient liquid chromatographic method with a fluorescent detector can be used for the determination of Carminomycin and **13-Dihydrocarminomycin** in blood plasma.

Instrumentation and Conditions:

- Chromatograph: High-performance liquid chromatograph (HPLC)
- Detector: Fluorescent detector (Excitation: 492 nm, Emission: 538 nm)
- Column: Suitable reversed-phase column
- Mobile Phase: Acetonitrile and 0.1 M phosphoric acid (93:7 v/v)
- Flow Rate: 2 ml/min

Workflow Diagram:





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Caption: HPLC analysis workflow for **13-Dihydrocarminomycin**.

In Vitro Cytotoxicity Assay

The cytotoxic effect of **13-Dihydrocarminomycin** can be evaluated using a standard in vitro cytotoxicity assay, such as the MTT or MTS assay.

General Procedure:

 Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.



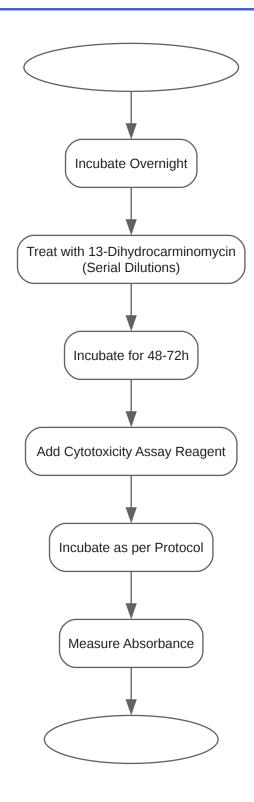




- Compound Treatment: Treat the cells with a serial dilution of **13-Dihydrocarminomycin** for a specified period (e.g., 48 or 72 hours). Include a vehicle control.
- Assay Reagent Addition: Add the appropriate assay reagent (e.g., MTT, MTS) to each well
 and incubate according to the manufacturer's instructions.
- Absorbance Measurement: Measure the absorbance at the recommended wavelength using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Workflow for Cytotoxicity Assay:





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Caption: General workflow for an in vitro cytotoxicity assay.

Conclusion







13-Dihydrocarminomycin is a biologically active metabolite of Carminomycin that likely contributes to its parent compound's antitumor effects. Its mechanism of action is believed to involve DNA damage and the induction of apoptosis and cell cycle arrest. The provided experimental protocols offer a starting point for researchers to further investigate the pharmacological properties of this compound. Further studies are warranted to fully elucidate its specific signaling pathways and to explore its therapeutic potential in various cancer models.

 To cite this document: BenchChem. [13-Dihydrocarminomycin CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1207085#13-dihydrocarminomycin-cas-number-and-molecular-weight]

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